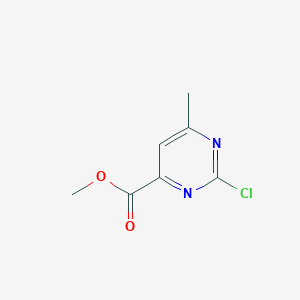

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Overview

Description

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It is a pyrimidine derivative, characterized by a chloro and a methyl group attached to the pyrimidine ring, along with a carboxylate ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylpyrimidine with methyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Solvents: Dichloromethane, ethanol, and water are frequently used depending on the reaction type.

Catalysts: Acidic or basic catalysts may be employed to facilitate hydrolysis or esterification reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the development of compounds that enhance drug efficacy and specificity, making it a critical component in medicinal chemistry .

Case Study: SHP2 Antagonists

Research has demonstrated that derivatives of this compound can act as highly effective inhibitors of SHP2, a protein implicated in various hyperproliferative diseases, including cancer. These compounds exhibit improved selectivity and pharmacokinetic properties compared to existing SHP2 antagonists, suggesting potential for therapeutic applications in oncology .

Agricultural Chemicals

Formulation of Pesticides and Herbicides:

This compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that improve crop yields and protect against pests. Its chemical properties allow for effective targeting of pest species while minimizing harm to non-target organisms .

Biochemical Research

Enzyme Inhibition Studies:

this compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. It interacts with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase, providing insights into cellular processes and potential therapeutic targets.

Impact on Cellular Metabolism:

The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular proliferation and survival.

Material Science

Development of Novel Materials:

In material science, this compound is used to create novel polymers and coatings with enhanced durability and resistance to environmental factors. This application is vital for developing materials that require long-term stability under various conditions .

Analytical Chemistry

Standard in Chromatographic Techniques:

The compound is employed as a standard in chromatographic methods, facilitating accurate analysis and quality control in chemical products. Its consistent performance in analytical applications ensures reliable results across various testing environments .

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Effective SHP2 inhibitors with improved selectivity |

| Agricultural Chemicals | Formulation of pesticides/herbicides | Enhances crop yield and pest protection |

| Biochemical Research | Enzyme inhibition studies | Influences metabolic pathways; affects MAPK/ERK signaling |

| Material Science | Development of polymers/coatings | Improved durability and environmental resistance |

| Analytical Chemistry | Standard in chromatographic techniques | Ensures reliable quality control |

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and specificity towards these targets. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-methylpyridine: Similar in structure but lacks the carboxylate ester group.

2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of the ester group, leading to different chemical properties and applications.

Uniqueness

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is unique due to the presence of both the chloro and ester groups on the pyrimidine ring

Biological Activity

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceutical and agricultural research. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological interactions. The compound's mechanism of action primarily involves its incorporation into nucleic acids, leading to disruption in normal cellular processes. It has been shown to inhibit the activity of various enzymes, particularly those involved in nucleic acid metabolism, such as DNA polymerases.

Key Mechanisms:

- Nucleic Acid Interference : The compound can be integrated into DNA or RNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It exhibits inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism.

Biological Activities

This compound displays a range of biological activities, including antiviral, anticancer, and antimicrobial properties. Its potential as a pharmacophore in drug development is noteworthy.

Summary of Biological Activities:

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, showcasing its potential as an antiviral agent.

- Antimicrobial Efficacy : In research focusing on Staphylococcus aureus, the compound was tested using a dose-response assay. Results indicated significant antimicrobial activity with a minimum inhibitory concentration (MIC) observed at concentrations as low as 20 μM .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of inflammation where it reduced the production of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly alter potency and selectivity against various biological targets.

Notable SAR Findings:

- Substituent Variability : Modifications at the 2 or 4 positions of the pyrimidine ring have been shown to enhance or diminish biological activity.

- Potency Enhancement : Certain analogues with specific substituents exhibited up to a log-fold increase in potency against microbial strains compared to the parent compound .

Applications in Research and Industry

The versatility of this compound extends beyond basic research into practical applications:

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Agricultural Chemicals : Utilized in formulating pesticides and herbicides to improve crop yield.

- Biochemical Research : Employed in studies related to enzyme inhibition and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, and what reaction parameters are critical for reproducibility?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution. A representative protocol involves coupling reactions with amines or heterocyclic scaffolds under basic conditions. For example, reacting piperidine derivatives (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride) with this compound in DMF at 60°C for 16 hours in the presence of N,N-diisopropylethylamine (i-Pr2NEt) yields ester intermediates . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.1 molar excess of the chloride derivative).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Distinct signals include a singlet for the methyl ester group (δ ~3.85 ppm) and a pyrimidine ring proton (δ ~7.02 ppm) .

- Mass Spectrometry (MS) : ESI+ typically shows [M+H]+ at m/z 186.59, corroborating molecular weight .

- HPLC : Purity analysis (>99% AUC) using reversed-phase chromatography (e.g., C18 column, gradient elution) ensures batch consistency .

Q. What safety and handling precautions are essential when working with this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/ingestion; store in airtight containers at 2–8°C. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields or selectivity?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligand) for Buchwald-Hartwig amination to improve cross-coupling efficiency .

- Solvent Effects : Compare DMF with DMA or NMP for enhanced solubility of aromatic intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 2 hours vs. 16 hours conventionally) .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes for this compound?

- Methodological Answer :

- X-ray Crystallography : Confirm molecular geometry using SHELX programs (e.g., SHELXL for refinement) to validate DFT-predicted bond angles/planarity .

- Kinetic Studies : Monitor reaction intermediates via in situ IR or LC-MS to identify unanticipated byproducts (e.g., dechlorination or ester hydrolysis) .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer : The compound serves as a key intermediate in synthesizing Retinol Binding Protein 4 (RBP4) antagonists. Post-coupling, saponification with LiOH·H₂O converts the ester to a carboxylic acid, enabling further functionalization (e.g., amidation or salt formation) for pharmacokinetic optimization .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (0–100% EtOAc/hexanes) to separate ester products from unreacted amines or chlorinated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) to enhance crystal purity, as evidenced by sharp melting points (110–112°C) .

Properties

IUPAC Name |

methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPORLVPCMFKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371637 | |

| Record name | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-11-3 | |

| Record name | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.